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Compound of Interest

Compound Name:
3-methyl-6-phenyl-1,2,4-triazin-

5(4H)-one

Cat. No.: B1417407 Get Quote

Introduction: The 1,2,4-Triazine Core in Modern
Chemistry
The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered

significant attention in medicinal and materials chemistry. These structures are considered

"privileged scaffolds" due to their versatile chemical nature and their association with a wide

array of biological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated for their

potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3][4]

This guide focuses on a specific derivative, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. We

will provide a comprehensive overview of its core chemical and physical properties, proven

synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule

for further chemical exploration, particularly within the context of drug discovery and

development.

Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological

systems. For 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, these are summarized below.
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Property Value Source

IUPAC Name
3-methyl-6-phenyl-1,2,4-

triazin-5(4H)-one
-

Synonyms
3-methyl-6-phenyl-2,5-dihydro-

1,2,4-triazin-5-one
[5]

CAS Number 36993-94-9 [5]

Molecular Formula C₁₀H₉N₃O [6]

Molecular Weight 187.20 g/mol [5]

Appearance Solid (typical for this class) -

Molecular Structure
The structure features a six-membered triazine ring containing three nitrogen atoms,

substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at

position 5. The "(4H)" designation indicates the location of the endocyclic proton.

Figure 1: Structure of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one.

Synthesis and Mechanistic Insights
Core Synthetic Strategy
The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core

is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid

hydrazide.[1] This approach allows for modular construction of the ring system. For the title

compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl

(phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:

Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.

Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4

nitrogen.
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The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization

and dehydration to yield the final triazinone ring.

Experimental Protocol: Synthesis via
Cyclocondensation
This protocol is a representative method adapted from established literature procedures for

1,2,4-triazine synthesis.[1][7]

Step 1: Reagent Preparation

Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.

In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.

Step 2: Condensation Reaction

Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room

temperature.

Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be

monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.

The precipitated solid product is collected by vacuum filtration.

Wash the crude product with cold water, followed by a small amount of cold ethanol to

remove residual acetic acid and impurities.

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the

pure 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one.

Step 4: Validation
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Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and

mass spectrometry.
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Figure 2: General experimental workflow for synthesis.
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Spectroscopic Characterization
Structural elucidation and confirmation are paramount. The following data represent the

expected spectroscopic characteristics for verifying the successful synthesis of the title

compound.

Technique Expected Characteristics

¹H NMR

- Methyl Protons (CH₃): A singlet around δ 2.0-

2.5 ppm. - Phenyl Protons (C₆H₅): A multiplet in

the aromatic region, δ 7.4-8.2 ppm. - Amide

Proton (N-H): A broad singlet, typically downfield

(> δ 10 ppm), which is D₂O exchangeable.

¹³C NMR

- Methyl Carbon (CH₃): A signal around δ 20-25

ppm. - Phenyl Carbons: Multiple signals in the δ

125-135 ppm range. - Triazine Ring Carbons:

Signals for C3, C5, and C6 in the δ 140-165

ppm range, with the C=O (C5) being the most

downfield.

IR (cm⁻¹)

- N-H Stretch: A broad band around 3100-3300

cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands

around 2900-3100 cm⁻¹. - C=O Stretch

(Amide/Ketone): A strong, sharp absorption

around 1650-1700 cm⁻¹. - C=N Stretch:

Absorption around 1550-1600 cm⁻¹.

Mass Spec (MS)

The molecular ion peak [M]⁺ is expected at m/z

= 187. A GC-MS spectrum for this compound is

publicly available, confirming this molecular

weight.[8] Fragmentation patterns would likely

involve the loss of CO, N₂, and cleavage of the

methyl and phenyl groups.

Reactivity and Potential for Derivatization
The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting

point for generating compound libraries for screening.
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N4-Position: The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable

base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate

solubility and biological activity.

C5-Carbonyl Group: The oxygen of the carbonyl can be thionated to produce the

corresponding 5-thione derivative, which can alter the compound's electronic properties and

hydrogen bonding capacity.[3]

Methyl Group (C3): While less reactive, the methyl protons can potentially be functionalized

under specific conditions (e.g., radical reactions).

Phenyl Group (C6): The aromatic ring can undergo electrophilic substitution (nitration,

halogenation), although the electron-withdrawing nature of the triazine ring would make this

challenging and likely direct substitution to the meta-position.

N-Alkylation/
N-Arylation

Thionation

Aromatic
Substitution

Click to download full resolution via product page

Figure 3: Key reactive sites for chemical derivatization. (Conceptual diagram)
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The true value of a scaffold like 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one lies in its proven

utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to

compounds with a wide range of pharmacological effects.[2]

Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic

effects against various cancer cell lines.[4][9][10] The planar, aromatic nature of the core

allows it to participate in π-π stacking and hydrogen bonding interactions with biological

targets like kinases and DNA.

GPCR Modulation: In a notable example, substituted 1,2,4-triazines were identified as

antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory

diseases.[1] The 5- and 6-aryl substituents were found to be critical for binding.[1]

Herbicidal and Antiviral Activity: The broader class of 1,2,4-triazines has a long history of use

in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with

fundamental biological processes.[3][11]

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl

group—provide a balanced starting point for drug design. The phenyl group can engage in

hydrophobic or π-stacking interactions within a receptor binding pocket, while the methyl group

occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and

acceptors.

Conclusion
3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is more than a simple heterocyclic compound; it is

a validated and versatile platform for chemical innovation. Its straightforward and high-yielding

synthesis, combined with multiple sites for chemical modification, makes it an attractive starting

point for research programs. The extensive history of biological activity associated with the

1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the

development of new therapeutics and functional molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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